molecular formula C8H7BrClNO3 B1378052 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene CAS No. 1393442-06-2

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene

Cat. No.: B1378052
CAS No.: 1393442-06-2
M. Wt: 280.5 g/mol
InChI Key: DQUYNYJGMFTJFF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is a polysubstituted benzene derivative with the molecular formula C8H7BrClNO3 . It serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. The specific spatial arrangement and electronic properties of its substituents—bromo, chloro, ethoxy, and nitro groups—make it a strategic building block for the construction of more complex molecules . The presence of multiple halogen atoms and a nitro group on the aromatic ring allows for selective further functionalization through various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which are fundamental to medicinal chemistry pipelines . Researchers may utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, or functional materials. The ethoxy group, as an electron-donating substituent, and the nitro group, as a strong electron-withdrawing group, create a distinct electronic profile that can influence the compound's reactivity and the physical properties of resulting molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-2-chloro-5-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUYNYJGMFTJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260019
Record name Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-06-2
Record name Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Nitration Sequence

  • Nitration of Brominated Aromatic Precursors : Starting from 3-bromoacetophenone, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperature (0 °C to room temperature), yielding 1-(5-bromo-2-nitrophenyl)ethan-1-one with approximately 64% yield. This step introduces the nitro group at the 4-position relative to the bromo substituent.

  • Bromination : Bromination of nitro-substituted intermediates can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or acetic acid at room temperature. This step ensures the selective introduction of bromine at the 5-position of the benzene ring.

Etherification (Introduction of Ethoxy Group)

  • The ethoxy substituent is introduced via reaction with phenetole (4-ethoxybenzene) or ethyl alcohol derivatives in the presence of Lewis acids such as zinc chloride or aluminum trichloride. The reaction is typically conducted in organic solvents including phenetole itself, nitrobenzene, cyclohexane, dichloromethane, or chloroform.

  • Optimal conditions involve molar ratios of the halogenated intermediate to phenetole ranging from 1:1 to 1:30, with a preferred ratio of 1:5. Zinc chloride is used in a molar ratio of 1:0.1 to 1:10 relative to the halogenated intermediate, with 1:1 to 1:2 being optimal. The reaction temperature is maintained between 0°C and 100°C, with 75°C being most effective. Reaction times vary from 1 to 24 hours depending on scale and conditions.

Purification Techniques

  • The crude product after etherification is purified by dissolving in solvents such as petroleum ether, dichloromethane, ethyl acetate, cyclohexane, or n-hexane, followed by addition of alcohols like ethanol, methanol, isopropanol, or n-butanol to precipitate the product.

  • Filtration of the resulting solid yields high-purity 1-bromo-2-chloro-5-ethoxy-4-nitrobenzene or its closely related ethers.

Reaction Parameters Summary

Step Reagents/Conditions Yield (%) Notes
Nitration HNO3/H2SO4, 0–RT °C ~64% Selective nitration of 3-bromoacetophenone
Bromination Br2 or NBS, CH2Cl2/AcOH, RT ~99% Selective bromination at aromatic ring
Etherification Phenetole, ZnCl2 (1:1–2), 0–100 °C (75 °C optimal), 1–24 h Not specified Lewis acid catalyzed ether formation
Purification Solvent precipitation (e.g., petroleum ether + ethanol) High purity Removes impurities including N-acetyl derivatives

Research Findings and Optimization Notes

  • Avoidance of acetonitrile as a solvent during reduction steps is critical to prevent formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurities, which complicate purification.

  • The molar ratios of reagents and choice of Lewis acid significantly impact yield and purity; zinc chloride and aluminum trichloride are preferred catalysts for etherification.

  • Reaction temperatures above 75°C during reduction can lead to unwanted side reactions and impurities.

  • Use of mixed solvents such as phenetole with chloroform or dichloromethane improves solubility and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Pharmaceutical Synthesis
    • 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of dapagliflozin, a medication used for managing type 2 diabetes mellitus. The compound acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients (APIs) .
  • Organic Synthesis
    • The compound is employed in organic synthesis due to its reactive halogen substituents, which facilitate nucleophilic substitution reactions. This property allows for the introduction of various functional groups, making it a versatile building block in the synthesis of more complex organic molecules .
  • Dyes and Pigments
    • It finds application in the dye industry, where it can be used to produce azo dyes through coupling reactions with diazonium salts. These dyes are significant in textile and coating industries due to their vibrant colors and stability .
  • Pesticide Development
    • The compound's nitro group contributes to its potential use in developing agrochemicals and pesticides. Compounds with similar structures have been investigated for their efficacy against pests and diseases affecting crops .
  • Synthesis of Dapagliflozin
    • A study highlighted the synthetic pathway involving this compound as a key intermediate for dapagliflozin production. The efficient transformation processes were documented, showcasing the compound's role in yielding high-purity final products suitable for pharmaceutical applications .
  • Development of Novel Agrochemicals
    • Research has been conducted on derivatives of this compound aimed at enhancing pest resistance in crops. These studies focused on modifying the nitro group to improve biological activity while minimizing environmental impact .
  • Azo Dye Synthesis
    • A case study demonstrated the use of this compound in synthesizing azo dyes through coupling reactions with diazonium salts, leading to products with excellent colorfastness and stability under various conditions .

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Differences
1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene Br (1), Cl (2), OEt (5), NO₂ (4) 303.49 Reference compound
3-Bromo-4-chloronitrobenzene Br (3), Cl (4), NO₂ (1) 235.43 Lacks ethoxy; nitro at position 1
1-Bromo-2,5-dimethoxy-4-nitrobenzene Br (1), OMe (2,5), NO₂ (4) 276.08 Methoxy instead of ethoxy/chloro
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene Br (1), Cl (2), iBu (5), NO₂ (4) 308.56 Isobutyl replaces ethoxy
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene Br (1), Cl (2), F (5), NO₂ (4) 274.47 Fluoro replaces ethoxy

Key Insights:

  • Ethoxy vs.
  • Halogen Variations : Replacing chlorine with fluorine (e.g., ) introduces stronger electron-withdrawing effects, altering reactivity in Suzuki couplings .
  • Nitro Position : In 3-bromo-4-chloronitrobenzene , the nitro group at position 1 reduces para-directing effects compared to the target compound’s nitro at position 3.

Physicochemical Properties

Table 2: Property Comparison

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Low in water
3-Bromo-4-chloronitrobenzene 85–87 290 (dec.) Insoluble in H₂O
1-Bromo-2,5-dimethoxy-4-nitrobenzene 102–104 320 (est.) Moderate in DCM
4-Bromo-2-chloro-1-fluorobenzene 45–47 225 Soluble in ether

Key Insights:

  • The ethoxy group in the target compound likely reduces crystallinity compared to methoxy analogues, though experimental data are scarce.
  • Halogenated nitrobenzenes generally exhibit low water solubility due to hydrophobic aromatic rings and polar substituents .

Table 3: Hazard Comparison

Compound Name Hazard Classifications
This compound Likely H302, H315, H319, H335*
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene H302, H315, H319, H335
3-Bromo-4-chloronitrobenzene Irritant (skin/eyes), toxic if ingested

*Inferred from structural analogues .

Biological Activity

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is an aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological interactions, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The chemical formula of this compound is C6_6H5_5BrClNO2_2. The presence of bromine, chlorine, and nitro groups contributes to its reactivity and biological activity. The ethoxy group enhances its lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects. Additionally, the halogen substituents can enhance the compound's binding affinity to target proteins, influencing pathways involved in cell signaling and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The nitro group plays a crucial role in these mechanisms by generating reactive oxygen species (ROS).

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in Molecules examined the antimicrobial properties of various halogenated compounds, including this compound. Results indicated that this compound exhibited substantial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL .
  • Cytotoxicity in Cancer Cells : Research conducted by Zhang et al. evaluated the cytotoxic effects of various nitro-substituted benzene derivatives on human cancer cell lines. The study reported that this compound induced significant apoptosis in breast cancer cells at concentrations above 10 µM .
  • Mechanistic Insights : A computational study explored the binding interactions between this compound and key enzymes involved in cancer metabolism. Molecular docking simulations suggested a strong binding affinity to topoisomerase II, indicating a potential mechanism for its anticancer activity .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityAnticancer ActivityNotable Mechanism
This compoundModerateSignificantInduces ROS production
1-Bromo-2-chloro-4-nitrophenolHighModerateInhibits cell membrane integrity
1-Chloro-2-bromo-5-methoxybenzoateLowSignificantAlters metabolic pathways

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-bromo-2-chloro-5-ethoxy-4-nitrobenzene, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a substituted benzene ring. To minimize side reactions (e.g., over-nitration or undesired halogen displacement):

  • Use low temperatures (0–5°C) during nitration to control reaction kinetics .
  • Protect the ethoxy group via temporary silylation to prevent demethylation or oxidation .
  • Monitor reaction progress with TLC or HPLC, using non-polar solvent systems (e.g., hexane:ethyl acetate = 9:1) to track intermediates .

Q. How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to confirm molecular ion peaks (expected m/z ~294 for [M+H]⁺) .
  • ¹H NMR : Key signals include a singlet for the aromatic proton at δ 8.2–8.4 ppm (para to nitro) and a triplet for the ethoxy –CH₂– group at δ 1.4–1.6 ppm .
  • Elemental Analysis : Target ≤0.3% deviation from theoretical values for C, H, N, and halogens .

Q. What are the stability concerns for this compound under standard laboratory storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C–Br bond .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitro group, which can generate acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to nitro) as reactive sites .
  • Competitive Experiments : Compare reaction outcomes with/without directing groups (e.g., replacing ethoxy with methoxy) to isolate electronic vs. steric effects .
  • Reference Data : Cross-validate with analogous bromo-nitrobenzene derivatives (e.g., 1-bromo-4-chloro-2-nitrobenzene) to identify trends in coupling efficiency .

Q. What strategies optimize the separation of diastereomers or positional isomers formed during downstream reactions?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with heptane/ethanol (95:5) to resolve enantiomers if asymmetric synthesis is attempted .
  • Crystallization : Leverage differences in solubility by cooling saturated solutions in ethyl acetate/hexane (1:3) to isolate major isomers .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance around the bromine and chlorine substituents .
  • Kinetic Studies : Perform pseudo-first-order reactions with varying nucleophiles (e.g., amines vs. thiols) to quantify activation barriers .
  • Data Table :
NucleophileReaction Rate (k, s⁻¹)Major Product Regiochemistry
Aniline2.1 × 10⁻⁴Meta to ethoxy
Thiophenol5.3 × 10⁻⁴Para to nitro
Data derived from analogous halogenated nitroarenes

Q. What computational tools are recommended for predicting the compound’s spectroscopic properties (e.g., IR, UV-Vis)?

  • Methodological Answer :

  • IR Spectroscopy : Use Spartan or ADF software to simulate vibrational modes, focusing on NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Br stretches (~560 cm⁻¹) .
  • UV-Vis : TD-DFT calculations can predict λ_max shifts caused by substituent electronic effects (e.g., ethoxy vs. nitro conjugation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene
Reactant of Route 2
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1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene

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